molecular formula C13H16N2O3 B2668068 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1548866-71-2

1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B2668068
CAS RN: 1548866-71-2
M. Wt: 248.282
InChI Key: ISILCDNEUIGHIN-UHFFFAOYSA-N
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Description

“1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The specific structural details of this compound are not provided in the available resources.

Scientific Research Applications

Pore Modification and Selective Gas Adsorption

The study by Sen et al. (2014) explored the construction of charged metal-organic frameworks incorporating imidazolium groups for selective gas adsorption. This research demonstrated how the variation in electronic environments and pore sizes allows for selective CO2 adsorption over N2 and CH4, highlighting the potential of such frameworks in gas separation technologies and environmental applications (Sen et al., 2014).

Binding Interactions for Supramolecular Assemblies

Reichert et al. (2001) investigated the binding interactions between 1,2,4-oxadiazol-5-ones, bioisosteric replacements for carboxylic acids, and an imidazoline base. This study exemplifies the utility of these compounds in forming non-covalent supramolecular complexes, with potential implications in the development of novel materials and chemical sensors (Reichert et al., 2001).

Functionalization Reactions for Compound Synthesis

Yıldırım et al. (2005) focused on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine. Their work contributes to the synthesis of novel compounds, showcasing the importance of such reactions in expanding the toolkit available for chemical synthesis and pharmaceutical research (Yıldırım et al., 2005).

Novel Complexes for Sensing and Catalysis

Zolfigol et al. (2013) designed an ionic liquid based on 1,3-disulfonic acid imidazolium for the synthesis of tetrasubstituted imidazoles. This highlights the role of such compounds in catalyzing multi-component synthesis, indicating their potential in green chemistry and catalysis (Zolfigol et al., 2013).

Hydrogen Transfer Reduction

Miecznikowski and Crabtree (2004) reported on neopentyl-substituted NHC iridium complexes catalyzing the reduction of aldehydes by hydrogen transfer. This study contributes to the understanding of catalytic reduction processes, potentially impacting the development of more efficient and sustainable synthetic methodologies (Miecznikowski & Crabtree, 2004).

properties

IUPAC Name

1-(2,2-dimethylpropyl)-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-9-6-4-5-8(11(16)17)10(9)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILCDNEUIGHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=CC=CC(=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

CAS RN

1548866-71-2
Record name 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
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